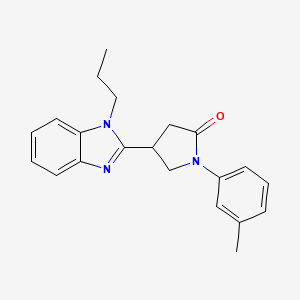![molecular formula C17H17N5OS B2799274 N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 866131-80-8](/img/structure/B2799274.png)
N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a chemical compound with the CAS Number: 866131-80-8 . It has a molecular weight of 339.42 and its IUPAC name is N-benzoyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated significant potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic activity against cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidin-4-ol with a phenyl group at N-1 and p-C6H4 at C-6 exhibited better inhibitory activity against breast adenocarcinoma (MCF-7) cells . Further optimization of these compounds could lead to novel anticancer agents.
Kinase Inhibition
Certain pyrazolo[3,4-d]pyrimidine derivatives exhibit kinase inhibitory activity. For example, compounds A and B (Fig. 1) have been synthesized and evaluated against cyclic-dependent kinases (CDKs) . These findings suggest potential applications in targeted cancer therapy.
Other Biological Activities
Beyond the mentioned applications, pyrazolo[3,4-d]pyrimidines may have additional biological activities. Researchers are investigating their interactions with various enzymes, receptors, and cellular pathways. These studies contribute to our understanding of their potential roles in health and disease.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLPHJHBWBBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=S)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


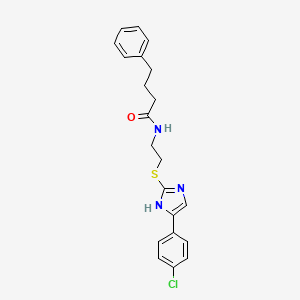
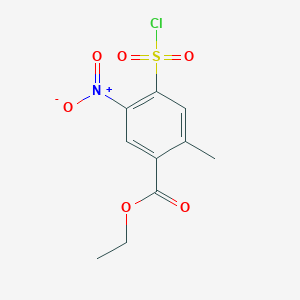

![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
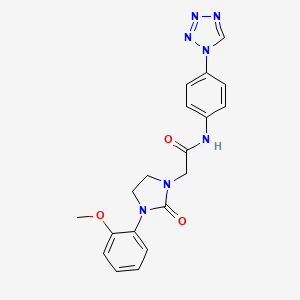

![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)
![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)
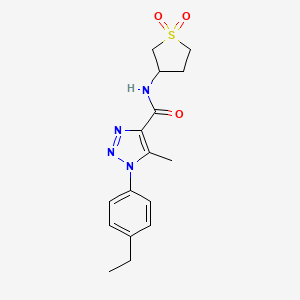
![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
